molecular formula C7H9F2N3 B1529515 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine CAS No. 1425931-95-8

5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine

Cat. No. B1529515
M. Wt: 173.16 g/mol
InChI Key: PKDVKFLSPHLDGJ-UHFFFAOYSA-N
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Description

5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine is a chemical compound with potential applications in scientific research. It is related to other compounds such as (3,3-Difluorocyclobutyl)methanol and N-(3,3-Difluorocyclobutyl)formamide .


Synthesis Analysis

The synthesis of 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine involves the reaction of 5-(3,3-difluorocyclobutyl)-1H-pyrazol-3-amine with DIPEA and 2,4-dichloropyrimidine in DMSO . An approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks, which could potentially be used in the synthesis of this compound, has been described .

Scientific Research Applications

Design and Synthesis of Antitumor Agents

Research highlights the synthesis of pyrazol-5-amine derivatives, including structures similar to 5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine, for their potential antitumor properties. A study demonstrated the design, synthesis, and biological evaluation of 3-aryl-4-alkylpyrazol-5-amines, revealing compound 5h's anti-proliferation activities against tumor cells, suggesting its promise as a scaffold for developing novel antitumor drugs (Shuchao Ma et al., 2020).

Heterocyclic Dyes and Absorption Spectra

Another application involves the synthesis of novel heterocyclic disazo dyes derived from pyridone and pyrazolone derivatives, illustrating the utility of pyrazol-5-amine-based compounds in developing dyes with unique absorption spectra characteristics (F. Karcı, 2008).

Antibacterial Activity

The multicomponent synthesis of novel heterocyclic scaffolds incorporating pyrazol-5-amine units has been found to exhibit notable antibacterial activities. This application underscores the compound's potential in contributing to the development of new antibacterial agents (Liliya V Frolova et al., 2011).

Development of Drug Discovery Libraries

Efficient one-pot synthesis methods utilizing pyrazol-5-amine derivatives have been developed for constructing diverse heterocyclic ketene aminal libraries. These libraries serve as valuable resources for drug discovery, demonstrating the compound's role in facilitating the exploration of new pharmaceuticals (Fuchao Yu et al., 2013).

Fluorinated Heterocyclic Scaffolds

Research into the synthesis of fluorinated heterocyclic scaffolds, including derivatives of pyrazolo[4,3-c]pyridine-3-amine, highlights the compound's utility in generating novel functionalized molecules with potential applications in material science and pharmacology (C. N. Revanna et al., 2013).

properties

IUPAC Name

5-(3,3-difluorocyclobutyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F2N3/c8-7(9)2-4(3-7)5-1-6(10)12-11-5/h1,4H,2-3H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDVKFLSPHLDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine

Synthesis routes and methods

Procedure details

To a solution of 3-(3,3-difluorocyclobutyl)-3-oxopropanenitrile (12.5 g, 78.6 mmol) in EtOH (250 mL) was added hydrazine hydrate (5.9 g, 117.9 mmol) and the resulting mixture was stirred at 75° C. overnight. After concentrating the reaction mixture in vacuo, the residue was redissolved in EtOAc (500 mL) and washed with satd. aq. NaHCO3. The aqueous layer was extracted with EtOAc and the combined extracts washed with brine (100 mL), dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with DCM/MeOH (10:1) to afford 3.46 g (39%) of 85 as a light yellow solid: 1H NMR (400 MHz, DMSO-d6) δ 11.20 (br s, 1H), 5.23 (s, 1H), 4.65 (br s, 2H), 3.16-3.13 (m, 1H), 2.88-2.84 (m, 2H), 2.64-2.57 (m, 2H); MS (ESI+) m/z=174 [M+1]+.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Reactant of Route 2
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Reactant of Route 3
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Reactant of Route 4
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Reactant of Route 5
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine
Reactant of Route 6
5-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine

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